molecular formula C21H19N3O4S B2765023 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893987-55-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Katalognummer B2765023
CAS-Nummer: 893987-55-8
Molekulargewicht: 409.46
InChI-Schlüssel: XUPYOWAYDPIGPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor and Antifolate Inhibitors

Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide have been investigated for their potential as antitumor agents through their role as dihydrofolate reductase (DHFR) inhibitors. DHFR is critical for DNA synthesis and cell division, making it a target for cancer therapy. For instance, antifolates designed to inhibit DHFR have shown potent activity against tumor cells in culture, suggesting their potential as antitumor agents (Gangjee et al., 2007). Similarly, compounds with a thieno[2,3-d]pyrimidine scaffold demonstrated dual inhibitory activity against thymidylate synthase (TS) and DHFR, showing promise for the treatment of cancer (Gangjee et al., 2008).

Antimicrobial and Antifungal Agents

Another area of scientific research for related compounds involves their antimicrobial and antifungal applications. The synthesis of derivatives targeting various pathogens has highlighted their potential as long-acting drugs against tuberculosis and other infections. For example, sulfones and sulfonamides, which bear structural resemblance to the compound , have been synthesized and shown good antitubercular activity in vitro (Desideri et al., 1980).

Glutaminase Inhibitors and Metabolic Stability

Research into metabolic stability and the inhibition of glutaminase, an enzyme involved in cancer cell metabolism, has led to the development of analogs that retain potency while improving solubility and pharmacokinetic profiles. These compounds, by targeting metabolic pathways critical for cancer cell survival, offer a therapeutic avenue for the treatment of cancer (Shukla et al., 2012).

Synthesis and Structural Analysis

The structural analysis and synthesis of compounds with similar frameworks have been extensively studied. Investigations into the reactions of various nucleophilic agents with chloro-methoxy-furanones, for example, have elucidated pathways to novel heterocyclic compounds, expanding the chemical space for potential therapeutic agents (Kosolapova et al., 2013).

Antidiabetic Agents

Further explorations into the therapeutic potential of related compounds include their evaluation as anti-diabetic agents. The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, has been targeted to manage blood glucose levels in type-2 diabetes. Some newly synthesized compounds have demonstrated moderate inhibitory activities, suggesting their potential utility in diabetes management (Abbasi et al., 2023).

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-26-16-4-2-3-14(11-16)17-6-8-21(24-23-17)29-13-20(25)22-15-5-7-18-19(12-15)28-10-9-27-18/h2-8,11-12H,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPYOWAYDPIGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.